Structural Substitution Pattern: Prenyl vs. Pentenyl Side-Chain Differentiation
The target compound possesses a 3-methyl-2-(3-methyl-2-butenyl) substitution pattern, featuring a branched C5 prenyl chain directly on the ring [1]. A structurally adjacent comparator, 'marine carbonitrile' (CAS 68084-04-8), is characterized by a 3-(4-methyl-3-pentenyl) linear C6 chain [2]. This is not a trivial chain-length difference; the patent literature on this compound class indicates that the position and branching of the alkenyl side chain are critical structural determinants that distinguish distinct odor families (e.g., marine/ozonic vs. fruity/jasminic) [3].
| Evidence Dimension | Alkenyl side-chain structure |
|---|---|
| Target Compound Data | 3-methyl-2-(3-methyl-2-butenyl) (branched C5 prenyl) |
| Comparator Or Baseline | 3-(4-methyl-3-pentenyl) (linear C6 chain, CAS 68084-04-8) |
| Quantified Difference | Difference of one methylene unit and chain branching; quantified as a distinct Molecular Formula (C13H19N vs. C13H19N, but different connectivity) |
| Conditions | Structural analysis based on CAS registry and IUPAC nomenclature |
Why This Matters
This structural difference is the primary basis for odor profile divergence; procurement of the wrong isomer will deliver a fundamentally different fragrance material (marine/ozone vs. the target's intended profile).
- [1] PINPOOLS. (n.d.). 3-Methyl-2-(3-methylbuten-2-yl)cyclohex-3-ene-1-carbonitrile. Retrieved from https://pinpools.com View Source
- [2] FlavScents. (n.d.). marine carbonitrile (CAS 68084-04-8). Retrieved from https://flavscents.com/library/material/380655d6d6e/a View Source
- [3] U.S. Patent No. 4,392,993. (1983). Alicyclic unsaturated compounds, their preparation and use of same as perfume ingredients. View Source
